Inferred GPIIb/IIIa Antagonist Activity Based on Structural Analogy
The target compound is structurally embedded within a series of thiazole-based acrylonitriles that were evaluated as inhibitors of fibrinogen-mediated platelet aggregation [1]. The parent study identified compounds with sub-micromolar IC50 values against thrombin-induced human platelet aggregation and demonstrated direct binding to the purified GPIIb/IIIa receptor. However, the specific IC50 value for (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile was not reported; only selected compounds (e.g., 24 and 32) were fully profiled. Any differentiation claim for this compound relative to neighbors (e.g., the p-ethylphenyl or m-tolyl analog) must therefore be considered unsubstantiated until primary data are disclosed.
| Evidence Dimension | Inhibition of thrombin-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 32 (exact structure not disclosed in abstract) – reported as the best profile in the series |
| Quantified Difference | Not calculable |
| Conditions | Human platelet aggregation assay; details in J. Med. Chem. 1995, 38, 34-41 |
Why This Matters
Without a disclosed IC50, a procurement decision for GPIIb/IIIa antagonist applications cannot be quantitatively compared to commercially available reference antagonists such as tirofiban or eptifibatide.
- [1] Sanfilippo PJ, Urbanski MJ, Beers KN, et al. Novel thiazole-based heterocycles as selective inhibitors of fibrinogen-mediated platelet aggregation. J Med Chem. 1995;38(1):34-41. doi:10.1021/jm00001a008 View Source
